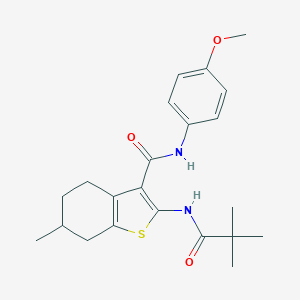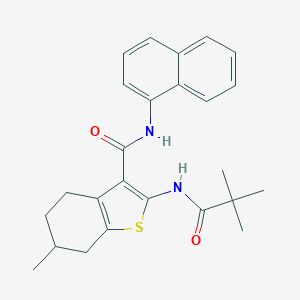![molecular formula C22H19NO5 B397390 3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide CAS No. 376380-70-0](/img/structure/B397390.png)
3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzoic acid and 2-methoxy-dibenzofuran.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of alternative reagents, solvents, and reaction conditions that are more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the amide group will produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antic
Propiedades
Número CAS |
376380-70-0 |
|---|---|
Fórmula molecular |
C22H19NO5 |
Peso molecular |
377.4g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C22H19NO5/c1-25-14-8-13(9-15(10-14)26-2)22(24)23-18-12-20-17(11-21(18)27-3)16-6-4-5-7-19(16)28-20/h4-12H,1-3H3,(H,23,24) |
Clave InChI |
AIPPXLBYUXTGHY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-BROMOBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397310.png)
![2-[(4-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397311.png)
![2-[(3-bromobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397312.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397313.png)
![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397317.png)
![2-[(3-bromobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397318.png)

![2-[(2,2-dimethylpropanoyl)amino]-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397323.png)
![2-[(2-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397324.png)
![N-{3-[(2,4-dimethylanilino)carbonyl]-4-methyl-5-phenyl-2-thienyl}-2-thiophenecarboxamide](/img/structure/B397325.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397328.png)

